Zirconium 2-ethylhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Zirconia Materials

Zirconium 2-ethylhexanoate can be a precursor for the formation of Zirconium(IV) oxide (ZrO2), also known as zirconia. Zirconia is a valuable material with various applications due to its unique properties, including high melting point, chemical stability, and good mechanical strength . Researchers might be exploring Zirconium 2-ethylhexanoate as a route to synthesize specific types of zirconia nanoparticles or thin films for applications in catalysis, fuel cells, or as biocompatible coatings .

Organometallic Chemistry Studies

Zirconium 2-ethylhexanoate falls under the category of organometallic compounds, which contain metal-carbon bonds. Research in organometallic chemistry focuses on understanding the bonding, reactivity, and potential applications of these compounds. Studies might involve using Zirconium 2-ethylhexanoate as a starting material for synthesizing other organozirconium complexes with tailored properties for applications in catalysis or organic synthesis.

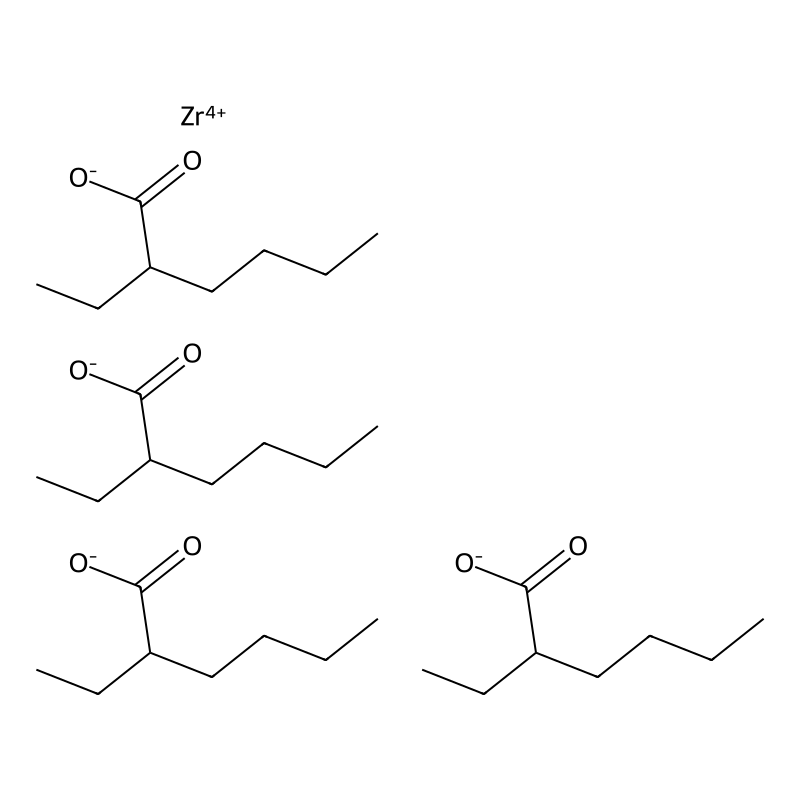

Zirconium 2-ethylhexanoate is an organometallic compound with the molecular formula . It consists of zirconium coordinated with two molecules of 2-ethylhexanoic acid. This compound appears as a viscous liquid and is typically used in various industrial applications due to its unique properties. Zirconium, the central metal in this compound, is known for its high melting point, corrosion resistance, and ability to form stable complexes with organic ligands, making zirconium 2-ethylhexanoate a valuable precursor in material science and catalysis .

Future Research Directions

Research on zirconium 2-ethylhexanoate is ongoing, with a focus on exploring its potential in various fields:

- Catalysis: As a precursor for well-defined zirconium catalysts for olefin polymerization and other organic transformations [].

- Coatings: As a source of zirconium for developing durable and functional coatings.

- Electronics: As a precursor for zirconium-based materials with potential applications in transistors and other electronic devices.

- Polymerization: It can initiate polymerization reactions, particularly in the production of polyolefins.

- Chemical Vapor Deposition: It serves as a precursor for thin films of zirconium oxide, which are important in semiconductor applications.

- Oxidation and Hydrogenation: The compound is utilized in various catalytic processes, enhancing reaction rates and selectivity .

Zirconium 2-ethylhexanoate can be synthesized through the following methods:

- Direct Reaction: The most common method involves reacting zirconium tetrachloride with 2-ethylhexanoic acid in a solvent such as toluene. The reaction typically requires heating to facilitate the formation of the complex.

- Solvent-Free Methods: Alternative approaches involve solvent-free conditions where zirconium salts are reacted directly with 2-ethylhexanoic acid under controlled temperatures .

Zirconium 2-ethylhexanoate finds extensive applications across various fields:

- Catalysis: Used as a catalyst in organic reactions, particularly for polymerization and oxidation processes.

- Thin Film Deposition: Employed as a precursor for chemical vapor deposition to create zirconium oxide films for electronic devices.

- Adhesion Promoter: Utilized in coatings and adhesives to improve bonding properties .

Studies on the interactions of zirconium 2-ethylhexanoate with other compounds reveal its potential as a catalyst and precursor. It has been shown to interact effectively with various organic substrates, enhancing reaction efficiencies. Furthermore, its coordination chemistry allows it to form complexes with different ligands, which can modify its reactivity and selectivity in catalytic processes .

Several compounds share similarities with zirconium 2-ethylhexanoate, particularly those that involve metal coordination with organic acids. Here are some notable examples:

| Compound | Metal | Key Features |

|---|---|---|

| Titanium 2-ethylhexanoate | Titanium | Used similarly in catalysis and thin film deposition. |

| Zirconium octoate | Zirconium | A more common precursor for similar applications but less specific than zirconium 2-ethylhexanoate. |

| Aluminum di(2-ethylhexanoate) | Aluminum | Used as a catalyst but generally less thermally stable than zirconium compounds. |

Zirconium 2-ethylhexanoate stands out due to its unique stability and effectiveness in high-temperature applications compared to these similar compounds. Its dual role as both a catalyst and a precursor for thin films further highlights its versatility in industrial applications .

IUPAC Name: 2-ethylhexanoate; zirconium(4+)

Synonyms: Zirconium tetra(2-ethylhexanoate), zirconium octoate, Zr(EH)₄

CAS Registry Numbers: 2233-42-3 (tetrakis form), 22464-99-9 (dimeric oxide form)

Molecular Formula: C₃₂H₆₀O₈Zr

Molecular Weight: 664.04 g/mol

Historically, the compound emerged from mid-20th-century efforts to develop non-toxic metal-based driers for paints. Early syntheses involved reacting zirconium tetrachloride (ZrCl₄) with 2-ethylhexanoic acid, yielding a coordination complex rather than an ionic salt . Patent EP0234649A1 (1987) detailed its preparation via double decomposition of water-soluble zirconium salts with alkali metal carboxylates, marking its industrial adoption .

Position in Organometallic Chemistry

Zirconium 2-ethylhexanoate belongs to the class of charge-neutral zirconium(IV) carboxylates. Unlike ionic metal salts, it features a Zr⁴⁺ center coordinated by four bidentate 2-ethylhexanoate ligands, forming an eight-coordinate complex. This structure enhances solubility in nonpolar media, critical for catalytic applications . Key characteristics include:

- Coordination Geometry: Distorted square antiprismatic arrangement around Zr⁴⁺.

- Ligand Effects: Branched alkyl chains impart steric bulk, reducing intermolecular interactions and stabilizing the complex in solution .

- Comparative Reactivity: More oxidation-resistant than titanium analogs, enabling use in aerobic conditions .

Industrial and Academic Significance

Industrial Applications:

- Coatings: Primary drier in lead-free paints, often combined with cobalt and calcium to accelerate autoxidation of alkyd resins .

- Polymerization: Catalyst for ring-opening polymerization (ROP) of lactides, yielding polylactic acid (PLA) with low dispersity (Đ < 1.2) .

- Thin Films: Precursor for chemical vapor deposition (CVD) of zirconium oxide layers in fuel cells .

Academic Research:

- Mechanistic Studies: Kinetic analyses reveal pseudo-first-order dependence on monomer concentration in ROP, with turnover frequencies exceeding 25,000 h⁻¹ .

- Cluster Chemistry: Hexanuclear [Zr₆O₄(OH)₄(OOCR)₈] clusters demonstrate pH-dependent equilibria, relevant to metal-organic framework (MOF) synthesis .

Comparative Overview with Related Zirconium Carboxylates

| Property | Zirconium 2-Ethylhexanoate | Zirconium Acetate | Zirconium Propionate |

|---|---|---|---|

| Solubility | High in toluene, xylene | Moderate in H₂O | Low in nonpolar solvents |

| Thermal Stability | Decomposes >228°C | Stable to 150°C | Stable to 180°C |

| Catalytic Activity | High in ROP | Low | Moderate |

| Structure | Monomeric in solution | Polymeric chains | Dimeric clusters |

Key Differences:

Saponification-Based Synthesis

The saponification-based synthesis represents one of the earliest and most widely employed traditional methods for producing zirconium 2-ethylhexanoate [1] [2]. This methodology involves the initial formation of sodium or potassium 2-ethylhexanoate through the neutralization of 2-ethylhexanoic acid with sodium hydroxide or potassium hydroxide. The process typically commences by introducing 2-ethylhexanoic acid into a saponification reactor, followed by the gradual addition of sodium hydroxide solution at a concentration of thirty percent [1].

The saponification reaction proceeds under carefully controlled pH conditions, maintaining the solution between pH 7 and 8 to ensure complete neutralization without excessive alkalinity [1]. Temperature control during this phase is maintained between 70-80°C, with the reaction proceeding for approximately forty minutes to achieve complete conversion [1]. The formation of the alkali metal carboxylate represents the first critical step in this synthetic pathway.

Following saponification, the metal exchange reaction occurs through the addition of zirconium oxychloride to the saponification solution [1]. The stoichiometric requirements for this reaction typically involve a 10% addition of zirconium oxychloride relative to the saponification solution volume, along with appropriate organic solvents to facilitate phase separation [1]. The reaction mixture is heated to temperatures between 90-95°C while maintaining continuous stirring for forty minutes to ensure complete metal exchange [1].

The mechanism underlying this synthesis involves the displacement of alkali metal ions by zirconium cations, forming the desired zirconium 2-ethylhexanoate complex. This process typically achieves yields ranging from 95-98% with metal content reaching 18-20% [1]. The high efficiency of this method stems from the favorable thermodynamics of the metal exchange reaction and the relative stability of the resulting zirconium carboxylate complex.

Direct Reaction with Zirconium Oxychloride

The direct reaction approach represents a more streamlined traditional synthesis method, eliminating the intermediate saponification step [3] [4]. This methodology involves the direct interaction between zirconium oxychloride and 2-ethylhexanoic acid under controlled reaction conditions. The process begins with the preparation of a zirconium oxychloride solution, typically in an aqueous medium, followed by the controlled addition of 2-ethylhexanoic acid [3].

Patent documentation describes the production of zirconyl 2-ethylhexanoate through double decomposition of water-soluble zirconium salts such as zirconium oxychloride with alkali 2-ethylhexanoate, or alternatively through fusion of insoluble zirconium carbonate with excess 2-ethylhexanoic acid [3]. The reaction mechanism involves the formation of intermediate zirconium-carboxylate complexes, with unreacted 2-ethylhexanoic acid subsequently removed through distillation or extraction processes [3].

Temperature optimization for this reaction typically ranges from 80-95°C, with reaction times extending from four to six hours depending on the specific reaction conditions and desired conversion efficiency [4]. The reaction proceeds through a series of ligand exchange processes, where chloride ions are progressively replaced by 2-ethylhexanoate ligands. This substitution reaction requires careful control of stoichiometric ratios, with carboxylate to zirconium equivalency ratios typically maintained at a minimum of 1.6:1 to ensure complete conversion [3].

Research findings indicate that this direct approach can achieve remarkable yields of 97.9% with metal content reaching 18% by weight [3]. The success of this methodology depends critically on maintaining appropriate reaction conditions and preventing the formation of undesired oxy-carboxylate species that can result from incomplete substitution reactions.

Modern Preparation Techniques

Non-Toxic Synthetic Approaches

Contemporary research has focused extensively on developing environmentally benign synthetic methodologies that minimize the use of hazardous reagents and reduce toxic byproduct formation [1] [5]. The non-toxic synthesis approach represents a significant advancement in zirconium 2-ethylhexanoate production, addressing both environmental concerns and worker safety considerations.

The methodology described in recent patent literature involves a carefully orchestrated multi-step process that eliminates the use of traditional harsh chemical reagents [1]. The process commences with the formation of sodium octoate through the reaction of octoic acid with sodium hydroxide at controlled pH conditions. This initial step requires precise pH control between 7-8, achieved through the gradual addition of thirty percent sodium hydroxide solution while maintaining temperature conditions between 70-80°C [1].

Following the saponification step, the synthetic reaction incorporates zirconium oxychloride along with carefully selected organic solvents. The process utilizes a 200# solvent comprising 10% of the saponification solution and a 120# solvent comprising 5% of the saponification solution [1]. These specific solvent ratios have been optimized to facilitate efficient phase separation and minimize environmental impact while maintaining high conversion efficiency.

The reaction mixture undergoes heating to 90-95°C with continuous stirring for forty minutes, followed by a two-stage washing process [1]. The washing protocol employs a mixed extractant system comprising P350 extractant (methyl phosphonate di-(1-methylheptyl)) and P204 extractant (di-(2-ethyl phosphonic acid)) in a carefully optimized ratio of 0.8:0.2 [1]. This extractant combination provides superior selectivity for zirconium separation while minimizing the extraction of impurities.

The final purification involves reduced pressure distillation at temperatures between 180-200°C for 50-60 minutes, followed by zirconium content adjustment and filtration to produce the finished zirconium 2-ethylhexanoate product [1]. This methodology demonstrates significant advantages including high yield, low cost, mild reaction conditions, and reduced environmental impact compared to traditional synthesis approaches.

Solvent-Controlled Synthesis

Recent advances in organometallic synthesis have highlighted the critical role of solvent selection and control in determining both reaction efficiency and product quality [6] [7]. Solvent-controlled synthesis methodologies for zirconium 2-ethylhexanoate focus on optimizing the reaction medium to enhance conversion rates, improve selectivity, and facilitate product isolation.

The development of sustainable nonaqueous sol-gel processes has provided valuable insights into solvent effects on zirconium carboxylate formation [7]. These methodologies typically employ carefully selected organic solvents that can solubilize both reactants while promoting the desired coordination chemistry. Research has demonstrated that the choice of solvent significantly influences the reaction kinetics, product morphology, and final purity of the zirconium 2-ethylhexanoate complex.

Contemporary approaches utilize ethanol-based systems for their environmental compatibility and favorable solubility characteristics [7]. The process typically involves dissolving zirconium precursors in anhydrous ethanol, followed by controlled addition of 2-ethylhexanoic acid under reflux conditions. Temperature control between 80-120°C has been found optimal for promoting complete ligand substitution while preventing thermal decomposition of the organic components [7].

Advanced solvent-controlled methodologies incorporate multiple solvent systems to optimize different reaction stages. Initial dissolution may occur in polar aprotic solvents to enhance zirconium salt solubility, followed by solvent exchange to less polar media that favor carboxylate complex formation and precipitation [6]. This approach allows precise control over nucleation and growth processes, resulting in more uniform product characteristics.

The incorporation of surfactant-free synthesis approaches has emerged as a significant advancement in green chemistry applications [6]. These methodologies eliminate the need for traditional surfactants and stabilizers, relying instead on carefully controlled solvent environments to achieve desired product characteristics. Such approaches have demonstrated the ability to produce highly dispersible zirconium compounds with minimal environmental impact.

Purification and Quality Control Methods

Purification of zirconium 2-ethylhexanoate requires sophisticated methodologies to achieve the high purity levels demanded by industrial applications [8] [9]. The complex nature of the synthesis reaction, involving multiple potential side products and unreacted starting materials, necessitates comprehensive purification strategies that address both chemical and physical impurities.

Distillation represents the primary purification methodology for zirconium 2-ethylhexanoate, typically conducted under reduced pressure conditions to minimize thermal decomposition [1] [10]. The process involves heating the crude product to temperatures between 150-200°C under vacuum, allowing for the selective removal of unreacted 2-ethylhexanoic acid, water, and lower-boiling impurities. This methodology can achieve purification efficiencies of 90-95% while maintaining product integrity [1].

Extraction-based purification methodologies employ carefully selected organic solvent systems to achieve selective separation of the desired product from impurities [1]. The P350/P204 extractant system, utilized in a ratio of 0.8:0.2, has demonstrated superior performance for zirconium separation applications. This mixed extractant approach combines the selectivity of methyl phosphonate di-(1-methylheptyl) with the efficiency of di-(2-ethyl phosphonic acid), resulting in highly pure zirconium 2-ethylhexanoate products [1].

Precipitation and washing protocols provide additional purification refinement, particularly for removing ionic impurities and residual solvents [6]. The methodology typically involves precipitation with n-pentane followed by washing with diethyl ether, achieving purification efficiencies of 80-85%. This approach is particularly effective for laboratory-scale preparations where high purity is required for analytical or research applications [6].

Ion exchange chromatography represents the most advanced purification methodology, capable of achieving very high purity levels exceeding 95-98% [9]. Recent developments in DGA resin technology have enabled single-stage purification processes using carefully optimized eluent systems comprising nitric acid and hydrofluoric acid mixtures. This methodology provides exceptional selectivity for zirconium separation while minimizing processing time and solvent consumption [9].

Quality control protocols incorporate multiple analytical techniques to ensure product specifications are consistently met [11] [12]. Spectroscopic methods, including FTIR and NMR spectroscopy, provide structural confirmation and purity assessment. Elemental analysis techniques, particularly ICP-AES and ICP-MS, enable precise determination of zirconium content and trace impurity levels [12]. Thermal analysis methods, including TGA and DSC, provide insights into product stability and decomposition characteristics [13].

Industrial Scale Production Considerations

Industrial scale production of zirconium 2-ethylhexanoate presents unique challenges related to process scalability, equipment selection, and economic optimization [10] [14]. The transition from laboratory synthesis to commercial production requires careful consideration of reaction kinetics, heat and mass transfer, safety protocols, and environmental compliance.

The development of industrial flame spray pyrolysis (FSP) technology has demonstrated the feasibility of large-scale zirconium compound production [10]. Research conducted on industrial FSP lines with production capacities up to 5 kg/h has validated the scalability of zirconium compound synthesis methodologies. The process utilizes zirconium octoate (24% in mineral spirits) dissolved in xylene as the primary feedstock, achieving production rates suitable for commercial applications [10].

Reactor design considerations for industrial scale synthesis include heat transfer optimization, mixing efficiency, and materials of construction [14]. Traditional stainless steel reactors may be suitable for certain synthesis routes, while more corrosive processes require specialized materials such as glass-lined or Hastelloy construction. The development of anhydride-based synthesis routes has enabled the use of standard stainless steel equipment, significantly reducing capital investment requirements compared to traditional hydrochloric acid-generating processes [14].

Process intensification strategies focus on continuous operation modes to improve efficiency and reduce production costs [10]. Continuous synthesis methodologies enable better process control, reduced batch-to-batch variability, and improved product consistency. The implementation of continuous distillation and extraction systems provides additional advantages in terms of solvent recovery and waste minimization.

Economic analysis of industrial production indicates that several hundred tonnes of zirconium carboxylate solution are required annually for large-scale industrial applications [14]. This demand necessitates production facilities with reactor capacities approximating 15 cubic meters and associated downstream processing equipment. Cost optimization strategies include solvent recovery systems, heat integration, and automated process control to minimize labor requirements.

Safety considerations for industrial scale production encompass both process safety and personnel protection protocols [10]. Hazard and operability studies (HAZOP) have been conducted to identify potential risks associated with upscaled synthesis processes. The implementation of systematic risk management approaches, including real-time monitoring and automated safety systems, ensures safe operation at commercial scales.

Green Chemistry Approaches to Synthesis

Green chemistry methodologies for zirconium 2-ethylhexanoate synthesis focus on minimizing environmental impact through the elimination of hazardous reagents, reduction of waste generation, and incorporation of renewable feedstocks [15] [16] [17]. These approaches align with contemporary sustainability objectives while maintaining product quality and economic viability.

Mechanochemical synthesis represents a revolutionary green chemistry approach that eliminates the need for traditional organic solvents [15] [17]. This methodology utilizes mechanical energy to promote chemical reactions in the solid state, drastically reducing solvent consumption and waste generation. Research has demonstrated the feasibility of producing high-quality zirconium compounds using water-assisted mechanochemistry, with reaction times reduced to less than one hour [15] [17].

The mechanochemical approach employs zirconium dodecanuclear acetate clusters as precursors, circumventing the need for modulating agents and producing only acetic acid as a byproduct [15] [17]. This methodology demonstrates remarkable scalability, with successful implementation on 10-gram laboratory scales using planetary mills and extension to 100-gram scales using twin-screw extrusion technology. Continuous production rates exceeding 1.4 kg/h have been achieved, demonstrating the commercial viability of this green chemistry approach [15] [17].

Biosynthesis methodologies utilizing plant extracts represent an emerging frontier in green zirconium compound synthesis [18] [19]. These approaches leverage the natural reducing and stabilizing properties of phytochemicals to facilitate zirconium complex formation without the need for external reducing agents or stabilizers. Plant-mediated synthesis has demonstrated the ability to produce zirconium compounds with controlled morphology and enhanced properties compared to traditional chemical synthesis methods [18] [19].

The utilization of ionic liquids and deep eutectic solvents provides additional green chemistry alternatives to traditional organic solvents [16]. These alternative reaction media offer advantages including negligible vapor pressure, thermal stability, and recyclability. Research has demonstrated the successful synthesis of zirconium carboxylates in ionic liquid media with enhanced reaction rates and improved product selectivity.

Microwave-assisted synthesis methodologies enable rapid heating and efficient energy utilization compared to traditional thermal heating approaches [16]. This technology reduces reaction times, minimizes energy consumption, and often improves product yields. The selective heating characteristics of microwave radiation enable precise temperature control and uniform heating throughout the reaction mixture.

Solvent-free synthesis approaches eliminate organic solvents entirely, relying on neat reactant systems or minimal water additions to facilitate reaction [16]. These methodologies significantly reduce environmental impact while often simplifying product isolation and purification procedures. Research has demonstrated the feasibility of producing zirconium carboxylates through direct solid-state reactions between zirconium salts and carboxylic acids under controlled temperature and atmosphere conditions.

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard